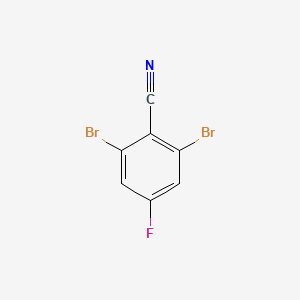

2,6-Dibromo-4-fluorobenzonitrile

Übersicht

Beschreibung

“2,6-Dibromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 404928-18-3 . It has a molecular weight of 278.91 and is a solid at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves using tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The proportion of n-butyllithium to 3,5-difluorobromobenzene is 1.2:1 and the proportion of DMF to 3,5-difluorobromobenzene is 1.6:1 . This process produces 4-bromo-2,6-difluorobenzaldehyde, which is then used with methanoic acid and hydroxylamine hydrochloride to prepare the "this compound" .

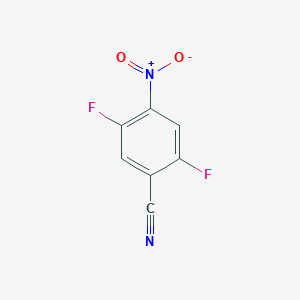

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H2Br2FN .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

2,6-Dibromo-4-fluorobenzonitrile has been synthesized as an intermediate for various chemical reactions. One notable use is in the synthesis of 2,4-dibromo-5-fluorobenzoic acid, an important intermediate in the production of fluoroquinolones, a class of antibiotics. The synthesis of 2,4-dibromo-5-fluorobenzonitrile, which shares structural similarities with this compound, was achieved with a yield of 81.5% and its potential application in fluoroquinolones synthesis is significant (Qiong et al., 1998).

Energetic and Structural Studies

This compound, as part of the fluorobenzonitrile family, has been studied for its energetic and structural properties. In one study, the standard molar enthalpies of formation of various fluorobenzonitriles, including 2, 3, and 4-fluorobenzonitrile, were measured. This research provides essential data on the thermodynamic properties and the electronic effects of fluorine substitution in these compounds (Ribeiro da Silva et al., 2012).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials. For instance, 2,4-dibromo-5-fluorobenzonitrile, closely related to this compound, has been used in the development of new synthetic routes for creating complex chemical structures. This kind of research underlines the versatility of such compounds in material science and pharmaceutical applications (Chi et al., 1999).

Analytical and Spectroscopy Studies

The related compound, 4-fluorobenzonitrile, has been studied using spectroscopic techniques, which could be relevant for this compound as well. These studies help understand the electronic transitions and structural behavior of such molecules, which is crucial in material science and chemical analysis (Zhao et al., 2018).

Radiofluorination and Radiopharmaceutical Applications

In the field of radiopharmaceuticals, compounds like 4-fluorobenzonitrile, which shares structural features with this compound, have been used in the synthesis of radiofluorinated compounds. These compounds are critical in developing new radiopharmaceuticals for medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Safety and Hazards

The compound is classified under the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,6-dibromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIAUBBTDARMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

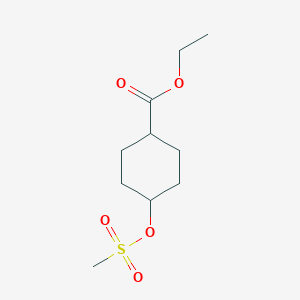

Feasible Synthetic Routes

Q & A

Q1: What is known about the crystal structure of 2,6-Dibromo-4-fluorobenzonitrile?

A1: The crystal structure of this compound reveals interesting intermolecular interactions. The molecules pack in nearly planar sheets, primarily held together by CN⋯Br interactions. [] These interactions, categorized as Lewis acid-base interactions, occur across centers of symmetry within the crystal lattice. The CN⋯Br arrangement exhibits a linear geometry at the bromine atom and a bent geometry at the nitrogen atom, with a N⋯Br distance of 3.11 Å. Further stabilizing the sheet structure are C—H⋯N hydrogen bonds (H⋯N distance of 2.55 Å) and C—H⋯F hydrogen bonds (H⋯F distance of 2.68 Å). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)